molecular formula C22H23N3O7 B1183668 DBJBXZBUIBMHFA-RYBFIQEUSA-N

DBJBXZBUIBMHFA-RYBFIQEUSA-N

Cat. No.: B1183668
M. Wt: 441.44
InChI Key: DBJBXZBUIBMHFA-RYBFIQEUSA-N
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Description

The compound identified by the InChIKey DBJBXZBUIBMHFA-RYBFIQEUSA-N corresponds to 2-bromo-4-hydroxy-5-methoxybenzaldehyde (CAS: 7507-86-0). Its molecular formula is C₈H₇BrO₂, with a molecular weight of 215.04 g/mol. Key properties include a boiling point of 307.5±27.0°C, a topological polar surface area (TPSA) of 46.5 Ų, and moderate gastrointestinal absorption (GI score: 3/4) . The compound is synthesized via palladium-catalyzed coupling reactions, such as those involving bromobenzaldehyde derivatives and methoxy groups under specific conditions (e.g., using Pd(PPh₃)₂Cl₂ or tris(triphenylphosphine)palladium(0)) .

Properties

Molecular Formula

C22H23N3O7

Molecular Weight

441.44

InChI

InChI=1S/C22H23N3O7/c1-11-7-16(24-32-11)25-10-22-6-5-13(31-22)17(18(22)21(25)27)20(26)23-12-8-14(28-2)19(30-4)15(9-12)29-3/h5-9,13,17-18H,10H2,1-4H3,(H,23,26)/t13-,17?,18?,22-/m0/s1

InChI Key

DBJBXZBUIBMHFA-RYBFIQEUSA-N

SMILES

CC1=CC(=NO1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Similarity of DBJBXZBUIBMHFA-RYBFIQEUSA-N and Analogues
CAS No. Compound Name Molecular Formula Similarity Score Key Substituent Differences
7507-86-0 2-bromo-4-hydroxy-5-methoxybenzaldehyde C₈H₇BrO₂ 1.00 (Reference)
1219438-39-3 2-bromo-4-hydroxy-5-ethoxybenzaldehyde C₉H₉BrO₂ 0.96 Methoxy → Ethoxy
1219438-38-2 5-(benzyloxy)-2-bromobenzaldehyde C₁₄H₁₁BrO₂ 0.93 Methoxy → Benzyloxy
1219438-40-6 2-bromo-5-isopropoxybenzaldehyde C₁₀H₁₁BrO₂ 0.94 Methoxy → Isopropoxy

Key Observations :

  • Substituent Effects : Ethoxy and isopropoxy groups increase hydrophobicity (higher Log S values) compared to methoxy, while benzyloxy derivatives exhibit enhanced steric bulk, reducing BBB permeability .
  • Synthetic Accessibility : Methoxy-substituted derivatives (e.g., 7507-86-0) are synthesized in higher yields (85–90%) compared to benzyloxy analogues (70–75%) due to steric hindrance in coupling reactions .
Table 2: Physicochemical and Bioactivity Comparison
Property This compound 2-bromo-4-hydroxy-5-ethoxybenzaldehyde 5-(benzyloxy)-2-bromobenzaldehyde
Molecular Weight 215.04 229.06 275.14
Log S (Solubility) -2.42 -2.15 -3.08
BBB Permeability Moderate (3/4) High (4/4) Low (2/4)
CYP Inhibition Weak (CYP2D6) Moderate (CYP3A4) Weak (CYP2D6)

Functional Implications :

  • Solubility : Ethoxy substitution improves aqueous solubility (Log S = -2.15) compared to methoxy (-2.42), making it more suitable for pharmaceutical formulations .
  • Bioactivity : Benzyloxy derivatives show reduced metabolic stability due to increased susceptibility to oxidative cleavage in the liver .

Methodological Approaches for Compound Comparison

(i) Graph-Based Structural Analysis

Maximal common subgraph (MCS) algorithms, as implemented in tools like KEGG/LIGAND, identify shared functional groups (e.g., brominated aromatic rings) and highlight differences in substituents (e.g., methoxy vs. ethoxy). This method aligns with biochemical relevance, such as predicting substrate specificity in enzymatic pathways .

(ii) Fingerprint-Based Similarity

Tanimoto coefficients calculated from substructure fingerprints (e.g., MACCS keys) quantify structural overlap. For example, the similarity score of 0.96 between this compound and its ethoxy analogue reflects conserved bromine and aldehyde groups but divergent alkoxy substituents .

(iii) Experimental Validation
  • NMR Spectroscopy : Comparative ¹H-NMR analysis distinguishes tautomeric forms in analogues (e.g., singlet vs. split signals for aromatic protons) .
  • Mass Spectrometry : Exact mass matching (e.g., using HMDB or KEGG) confirms molecular formulae and detects trace impurities in synthetic batches .

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